molecular formula C26H23N5O4 B2993139 N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1190018-54-2

N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2993139
CAS RN: 1190018-54-2
M. Wt: 469.501
InChI Key: MWXXJYNOMDLJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Synthesis of Triazoloquinoxaline Derivatives : The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs was achieved through DCC coupling method and azide coupling method, yielding compounds with potential for further biological activity studies (Fathalla, 2015).

  • Diversified Synthesis Approach : A diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction was demonstrated, offering a rapid access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

Biological Activities

  • Antimicrobial and Antiprotozoal Agents : Quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, showing promise against bacterial, fungal, and Trypanosoma cruzi infections. This indicates the potential for developing new therapeutic agents from triazoloquinoxaline derivatives (Patel et al., 2017).

Structural Analysis and Properties

  • Spatial Orientations in Anion Coordination : The study of different spatial orientations of amide derivatives on anion coordination provides insights into the structural aspects of these compounds. Understanding such molecular interactions is crucial for designing compounds with specific functions (Kalita & Baruah, 2010).

  • Structural Study of Co-crystals and Salts : The structural investigation of quinoline derivatives, including their co-crystals and salts, sheds light on the complex behavior of these compounds in different chemical environments. This research contributes to the development of materials with tailored properties for specific applications (Karmakar et al., 2009).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-3-34-22-15-9-6-12-19(22)27-23(32)16-30-26(33)31-20-13-7-5-11-18(20)28-25(24(31)29-30)35-21-14-8-4-10-17(21)2/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXXJYNOMDLJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.